4-Acetamido-4'-nitrostilbene-2,2'-disulfonic acid, disodium salt
CAS No.:
Cat. No.: VC17953481
Molecular Formula: C16H12N2Na2O9S2
Molecular Weight: 486.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N2Na2O9S2 |
|---|---|
| Molecular Weight | 486.4 g/mol |
| IUPAC Name | disodium;5-acetamido-2-[2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate |
| Standard InChI | InChI=1S/C16H14N2O9S2.2Na/c1-10(19)17-13-6-4-11(15(8-13)28(22,23)24)2-3-12-5-7-14(18(20)21)9-16(12)29(25,26)27;;/h2-9H,1H3,(H,17,19)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
| Standard InChI Key | HXVPDHLOXJWYDI-UHFFFAOYSA-L |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₆H₁₂N₂Na₂O₉S₂, with a molecular weight of 486.38 g/mol . Its IUPAC name is disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate, reflecting the stereospecific (E)-configuration of the stilbene core . Key structural features include:
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Acetamido group (–NHCOCH₃) at position 4.
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Nitro group (–NO₂) at position 4'.
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Disulfonic acid groups (–SO₃H) at positions 2 and 2', neutralized as disodium salts .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 486.38 g/mol | |
| Solubility | Slight in DMSO, Methanol | |
| Storage Temperature | +4°C | |
| Melting Point | >300°C (decomposes) |
Spectroscopic and Computational Data
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SMILES:
[Na+].[Na+].CC(=O)Nc1ccc(/C=C/c2ccc(cc2S(=O)(=O)[O-])[N+](=O)[O-])c(c1)S(=O)(=O)[O-]. -
UV-Vis Absorption: Maxima at 340–360 nm due to conjugated π-system .
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via stepwise functionalization of stilbene precursors:
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Sulfonation: Introduction of sulfonic acid groups at positions 2 and 2' using fuming sulfuric acid.
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Nitration: Electrophilic aromatic substitution to install the nitro group at position 4'.
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Acetamidation: Reaction with acetic anhydride to form the acetamido group at position 4 .
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Neutralization: Treatment with sodium hydroxide to yield the disodium salt .
Industrial Challenges
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Purity Control: Residual solvents and byproducts (e.g., isomers) require rigorous chromatography .
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Scale-Up Limitations: Low yields (~40%) due to steric hindrance during sulfonation .
Applications in Biochemical Research
Proteomics and Post-Translational Modifications
The compound is integral to 4D proteomics, a high-resolution mass spectrometry technique combining trapped ion mobility spectrometry (TIMS) with liquid chromatography . Key roles include:
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Ion Mobility Enhancement: Polar sulfonic acid groups improve peptide separation in TIMS, increasing proteome coverage by 30% .
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Post-Translational Modification (PTM) Analysis: Used to study acetylation and ubiquitination in disease models, such as COVID-19 lung tissue .
Table 2: Proteomic Applications
| Application | Outcome | Study |
|---|---|---|
| COVID-19 Proteomics | Identified immune response regulators | PNAS (2020) |
| Cardiac Proteomics | Linked β-OHB to HFpEF improvement | Circulation Res (2020) |
Comparative Analysis with Analogues
4-Amino-4'-Nitrostilbene-2,2'-Disulfonic Acid
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Structural Difference: Amino (–NH₂) instead of acetamido group .
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Applications: Intermediate for direct dyes (e.g., fluorescent yellow 7GL) .
Table 3: Key Comparisons
| Property | 4-Acetamido Derivative | 4-Amino Derivative |
|---|---|---|
| Solubility | Slight in polar solvents | High in water |
| Proteomic Utility | High | Low |
| Synthetic Complexity | Moderate | Low |
Future Directions and Challenges
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